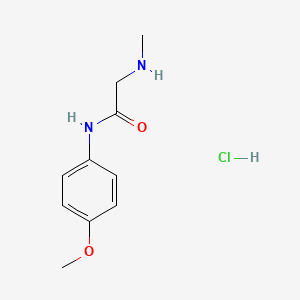

N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride

Übersicht

Beschreibung

N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylaminoacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form N-(4-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with methylamine to yield the desired compound. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methoxy group (-OCH₃) on the phenyl ring undergoes oxidation under strong acidic or catalytic conditions. While direct experimental data for this compound is limited, analogous aromatic ethers are known to oxidize to quinones or phenolic derivatives.

Reduction Reactions

The acetamide carbonyl (C=O) can be reduced to a methylene group (-CH₂-) or amine, depending on the reducing agent.

Hydrolysis Reactions

The acetamide bond is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.

Substitution and Functionalization

The methylamino group (-NHCH₃) participates in nucleophilic substitution or alkylation reactions.

Complexation with Metal Ions

The methylamino and acetamide groups act as ligands for transition metals, forming coordination complexes.

Cyclization and Heterocycle Formation

Under dehydrating conditions, the compound may form heterocyclic structures.

Key Insights and Trends

-

Methoxy Group Reactivity : Prioritizes electrophilic substitution over nucleophilic pathways due to electron-donating effects.

-

Amide Stability : Resists hydrolysis under neutral conditions but cleaves readily in strong acids/bases.

-

Steric Effects : The methylamino group’s small size facilitates nucleophilic reactions without significant steric hindrance.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Research has indicated that compounds structurally similar to N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride possess antiviral properties. A study included this compound in a library of small molecules aimed at evaluating antiviral activity against several viral strains. Although specific inhibitory concentration (IC₅₀) values for this compound were not reported, its analogs showed promising results, suggesting potential for further exploration in antiviral drug development.

Neuropharmacological Effects

The compound has been assessed for its interactions with neurotransmitter receptors. Studies suggest that methylamino substitutions can modulate neurotransmitter activity, indicating that this compound may exhibit similar neuropharmacological effects. This could be significant for developing treatments for neuropsychiatric disorders such as schizophrenia and depression .

Antibacterial and Antifungal Activities

Recent studies have synthesized biologically active derivatives based on N-(4-methoxyphenyl)acetamide, demonstrating antibacterial and antifungal activities. For instance, sodium acetyl(4-methoxyphenyl)carbamodithioate derived from this compound showed high fungicidal activity against Fusarium oxysporum, with a maximum inhibition zone of 18 mm against Pectobacterium carotovorum at a concentration of 0.4% . These findings highlight the potential agricultural applications of the compound in combating plant pathogens.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves several chemical reactions that yield derivatives with varying biological activities. The structure-activity relationships (SAR) indicate that modifications to the methoxy and methylamino groups can significantly influence the compound's efficacy against various biological targets .

Table 1: Summary of Biological Activities and SAR

Neuropsychiatric Treatment Potential

A patent describes the application of compounds similar to this compound in treating neuropsychiatric conditions like schizophrenia and depression. The compound's ability to modify serotonergic receptor activity suggests it may be beneficial for patients suffering from these disorders .

Agricultural Applications

In agricultural research, derivatives of this compound have been tested for their antifungal properties, showing significant effectiveness against plant pathogens. This opens avenues for developing eco-friendly fungicides based on this compound .

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-methoxyphenyl)acetamide

- N-(4-methoxyphenyl)-2-chloroacetamide

- N-(4-methoxyphenyl)-2-(ethylamino)acetamide

Uniqueness

N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.

Biologische Aktivität

N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride is a compound with significant biological activity, particularly in pharmacology. Its structure features a methoxy group on a phenyl ring and a methylamino group, which contribute to its pharmacological properties. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClN2O2, with a molecular weight of approximately 232.68 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders and as an antidepressant agent. The compound's ability to modulate these neurotransmitter systems could be attributed to its structural features, which facilitate binding to specific receptors or enzymes involved in neurotransmitter metabolism.

Pharmacological Effects

The compound has been studied for various pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models by modulating serotonin levels.

- Neuroprotective Effects : It has shown potential neuroprotective properties, possibly through antioxidant mechanisms or by enhancing neurotrophic factors.

- Antimicrobial Activity : Some studies indicate that it may possess antibacterial properties against certain Gram-positive and Gram-negative bacteria, although further research is needed to confirm these findings .

Study on Neurotransmitter Interaction

A study focused on the interaction of this compound with serotonin receptors demonstrated that the compound could enhance serotonin release in vitro. This effect was linked to its structural similarity with known serotonergic agents, suggesting a potential role in managing mood disorders.

Antimicrobial Activity Assessment

A comprehensive evaluation of the compound's antimicrobial properties revealed moderate activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains were as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 22.5 |

| Escherichia coli | 18.0 |

| Bacillus subtilis | 15.0 |

These results indicate that while the compound exhibits some antibacterial potential, its efficacy varies significantly across different microorganisms .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(4-Methoxyphenyl)acetamide | Methoxy group on phenyl | Antidepressant activity |

| 2-(Methylamino)-N-(2-methylphenyl)acetamide | Methylamino group attached to a different phenyl | Different pharmacological profile |

| N-[2-(4-Methoxyphenyl)ethyl]-2-(methylamino)acetamide | Ethyl substitution alters steric properties | Potentially different receptor interactions |

This comparative analysis highlights how the unique combination of functional groups in this compound may confer distinct biological activities compared to other similar compounds .

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-11-7-10(13)12-8-3-5-9(14-2)6-4-8;/h3-6,11H,7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXXRZBWXKDGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=C(C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.